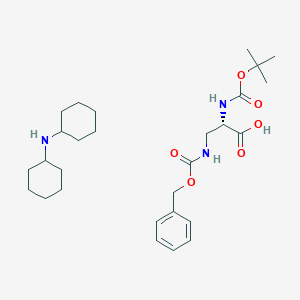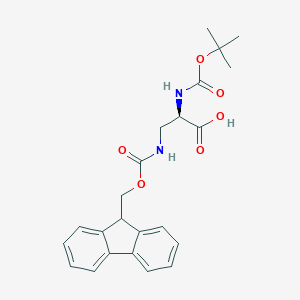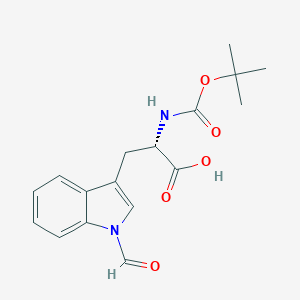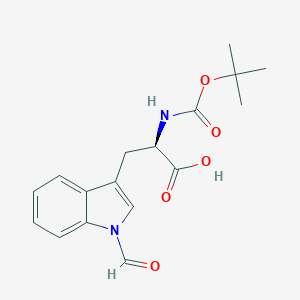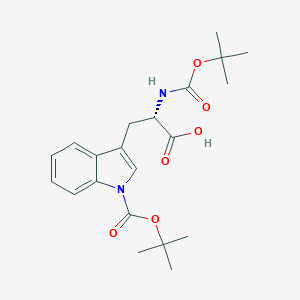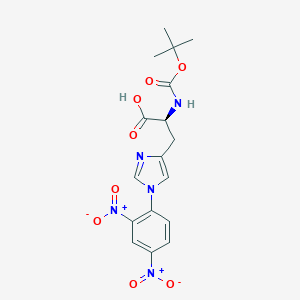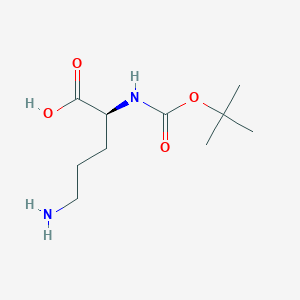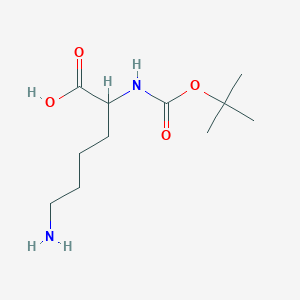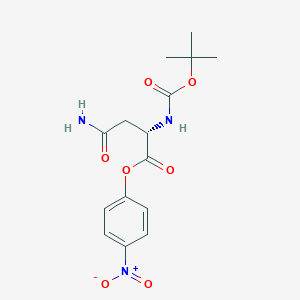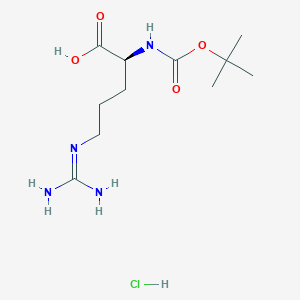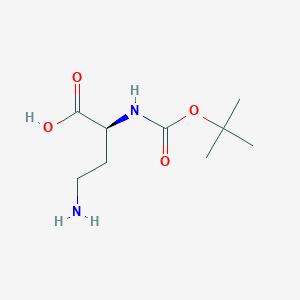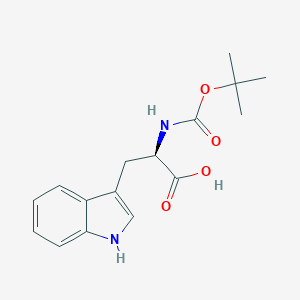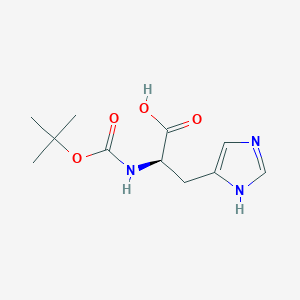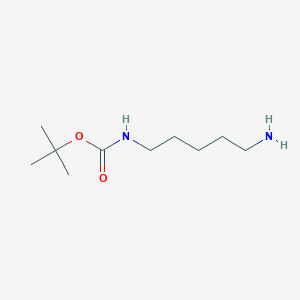
N-Boc-cadaverine
Descripción general
Descripción
El compuesto NH2-C5-NH-Boc N-(terc-Butoxicarbonil)-1,5-diaminopentano , es un derivado de la cadaverina, una diamina con una cadena de cinco carbonos. Este compuesto se utiliza comúnmente como un enlace PROTAC en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas diseñadas para degradar proteínas específicas dentro de las células .
Mecanismo De Acción
El mecanismo de acción de NH2-C5-NH-Boc implica su función como enlace en los PROTAC. Los PROTAC son moléculas bifuncionales que constan de dos ligandos conectados por un enlace. Un ligando se une a la proteína diana, mientras que el otro se une a una ligasa de ubiquitina E3. El PROTAC acerca la proteína diana y la ligasa E3, lo que lleva a la ubiquitinación y la posterior degradación de la proteína diana por el proteasoma .
Análisis Bioquímico
Biochemical Properties
N-Boc-1,5-diaminopentane is commonly used as a protecting group in organic synthesis, mainly as a nitrogen protecting group and an amino protecting group . It can protect the nitrogen or amino functional groups during the synthesis of certain compounds to prevent unwanted side reactions in the reaction . By the introduction and removal of the protecting group, the reaction properties and selectivity of the compound can be controlled .
Cellular Effects
It is known that the compound plays a role in the synthesis of a supermacrocycle that self-assembles to form organic nanotubes . It is also used in the preparation of water-soluble unsymmetrical sulforhodamine fluorophores from monobrominated sulfoxanthene dye .
Molecular Mechanism
The molecular mechanism of N-Boc-1,5-diaminopentane involves its role as a protecting group in organic synthesis . It protects the nitrogen or amino functional groups during the synthesis of certain compounds, preventing unwanted side reactions . The introduction and removal of the protecting group allow for control over the reaction properties and selectivity of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 309.2°C at 760 mmHg and a flash point of 140.8°C .
Metabolic Pathways
N-Boc-1,5-diaminopentane is formed directly from lysine by decarboxylation . This process is encoded in the genome of various bacteria, suggesting a probably broader distribution .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NH2-C5-NH-Boc generalmente implica la protección de los grupos amino en la cadaverina. El proceso comienza con la reacción de la cadaverina con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo Boc. El producto se purifica luego por recristalización o cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de NH2-C5-NH-Boc sigue principios similares pero a una escala mayor. La reacción se lleva a cabo en reactores grandes con control preciso de la temperatura y el pH para garantizar un alto rendimiento y pureza. El producto se aísla y purifica luego utilizando técnicas de cromatografía o cristalización a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
NH2-C5-NH-Boc experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: La amina protegida con Boc puede participar en reacciones de sustitución nucleofílica.
Reacciones de desprotección: El grupo Boc se puede eliminar en condiciones ácidas para producir la amina libre.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo. Las reacciones se llevan a cabo típicamente en presencia de una base como la trietilamina.
Reacciones de desprotección: El grupo Boc se elimina comúnmente utilizando ácido trifluoroacético (TFA) o ácido clorhídrico (HCl) en condiciones suaves.
Principales productos formados
Reacciones de sustitución: Los principales productos son los derivados N-sustituidos de NH2-C5-NH-Boc.
Reacciones de desprotección: El principal producto es el 1,5-diaminopentano.
Aplicaciones Científicas De Investigación
NH2-C5-NH-Boc se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Como enlace PROTAC, se utiliza en la síntesis de moléculas diseñadas para degradar proteínas específicas.
Biología: Se utiliza en estudios que involucran la degradación de proteínas y el sistema ubiquitina-proteasoma.
Medicina: Los PROTAC sintetizados utilizando NH2-C5-NH-Boc se están investigando por su potencial para tratar enfermedades al dirigirse y degradar proteínas que causan enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y aplicaciones de nanotecnología .
Comparación Con Compuestos Similares
Compuestos similares
- N-Boc-1,5-diaminopentano
- N-Boc-cadaverina
- (terc-Butilo (5-aminopentil)carbamato
Unicidad
NH2-C5-NH-Boc es único debido a su uso específico como enlace PROTAC. Si bien otras aminas protegidas con Boc también pueden servir como enlaces, NH2-C5-NH-Boc es particularmente favorecido por su estabilidad y facilidad de síntesis. Su cadena de cinco carbonos proporciona una longitud óptima para unir los dos ligandos en los PROTAC, lo que lo convierte en una herramienta valiosa en el desarrollo de moléculas degradadoras de proteínas .
Propiedades
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLOGSUBQDREOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274430 | |
| Record name | N-Boc-1,5-diaminopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51644-96-3 | |
| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,5-diaminopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

